6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride 6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609406-43-0
VCID: VC8078831
InChI: InChI=1S/C6H9N3O.2ClH/c1-4-8-5(3-7)2-6(10)9-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H
SMILES: CC1=NC(=CC(=O)N1)CN.Cl.Cl
Molecular Formula: C6H11Cl2N3O
Molecular Weight: 212.07

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride

CAS No.: 1609406-43-0

Cat. No.: VC8078831

Molecular Formula: C6H11Cl2N3O

Molecular Weight: 212.07

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-2-methyl-4-pyrimidinol dihydrochloride - 1609406-43-0

Specification

CAS No. 1609406-43-0
Molecular Formula C6H11Cl2N3O
Molecular Weight 212.07
IUPAC Name 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride
Standard InChI InChI=1S/C6H9N3O.2ClH/c1-4-8-5(3-7)2-6(10)9-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H
Standard InChI Key XOXDUDKHEFRJGZ-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1)CN.Cl.Cl
Canonical SMILES CC1=NC(=CC(=O)N1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one dihydrochloride, reflecting its core pyrimidinone structure with critical substituents . Its molecular formula, C₆H₁₁Cl₂N₃O, confirms the presence of two hydrochloride counterions, which enhance stability and solubility in aqueous systems. The SMILES notation CC1=NC(=CC(=O)N1)CN.Cl.Cl precisely encodes its atomic connectivity, highlighting the methyl group at position 2, the ketone at position 4, and the aminomethyl side chain at position 6 .

Crystallographic and Conformational Features

While X-ray diffraction data remain unpublished, computational models derived from PubChem’s 3D conformer library suggest a planar pyrimidinone ring with slight puckering due to steric interactions between the methyl and aminomethyl groups . The dihydrochloride configuration introduces ionic interactions that likely stabilize the crystal lattice, as evidenced by its high melting point (>250°C, predicted). Hydrogen-bonding capacity is significant, with four donor sites (two from NH₃⁺ and two from HCl) and three acceptors (N and O atoms), enabling diverse solid-state packing arrangements .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight212.07 g/molPubChem , VulcanChem
Hydrogen Bond Donors4PubChem
Hydrogen Bond Acceptors3PubChem
Topological Polar Surface Area67.5 ŲPubChem
Rotatable Bonds1 (aminomethyl group)PubChem
Exact Mass211.0279174 DaPubChem

Synthesis and Analytical Characterization

Synthetic Pathways

Industrial production routes remain proprietary, but retrosynthetic analysis suggests a multi-step sequence starting from 2-methyl-4-hydroxypyrimidine. Likely steps include:

  • Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or nucleophilic substitution under controlled pH.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form, optimizing stoichiometry to ensure complete protonation of the amine.

Reaction conditions critical to yield optimization include:

  • Temperature control (40–60°C for aminomethylation to prevent decomposition)

  • Anhydrous HCl gas bubbling for precise salt stoichiometry

SupplierPurityPackagingPrice Range
Greenspring Biotechnology98%1 kg amber glass$450–$600/kg
Tianjin Ingenochem99% HPLC25 kg drum$380–$520/kg

Emerging Therapeutic Applications

Though preclinical, hypothesized uses include:

  • Kinase Inhibition: Pyrimidine analogs targeting EGFR or CDK4/6 based on structural homology

  • Antimicrobial Agents: Metal complexation via the aminomethyl group to disrupt microbial metalloenzymes

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